molecular formula C9H8N4 B14792395 1H-Indazole-6-carbonitrile, 5-amino-3-methyl-

1H-Indazole-6-carbonitrile, 5-amino-3-methyl-

Cat. No.: B14792395
M. Wt: 172.19 g/mol
InChI Key: BJKYWNTTXNTSEE-UHFFFAOYSA-N
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Description

1H-Indazole-6-carbonitrile, 5-amino-3-methyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-6-carbonitrile, 5-amino-3-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-6-carbonitrile, 5-amino-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of substituted indazoles .

Scientific Research Applications

1H-Indazole-6-carbonitrile, 5-amino-3-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Indazole-6-carbonitrile, 5-amino-3-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

    1H-Indazole-3-carbonitrile: Another indazole derivative with similar biological activities.

    5-Amino-1H-indazole: Shares the amino group but differs in the position of the nitrile group.

    3-Methyl-1H-indazole: Similar in structure

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

5-amino-3-methyl-2H-indazole-6-carbonitrile

InChI

InChI=1S/C9H8N4/c1-5-7-3-8(11)6(4-10)2-9(7)13-12-5/h2-3H,11H2,1H3,(H,12,13)

InChI Key

BJKYWNTTXNTSEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=NN1)C#N)N

Origin of Product

United States

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